molecular formula C11H14O4 B12812579 3-(3-Oxo-2,3-dihydrofuran-2-yl)allyl butyrate

3-(3-Oxo-2,3-dihydrofuran-2-yl)allyl butyrate

Cat. No.: B12812579
M. Wt: 210.23 g/mol
InChI Key: LMMLPPHCQBSXRS-HWKANZROSA-N
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Description

3-(3-Oxo-2,3-dihydrofuran-2-yl)allyl butyrate: is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a butyrate ester linked to a furan ring, which is further substituted with an oxo group and an allyl chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxo-2,3-dihydrofuran-2-yl)allyl butyrate can be achieved through several synthetic routes. One common method involves the condensation of an appropriate furan derivative with butyric acid or its derivatives. The reaction typically requires the presence of a catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate esterification.

Another approach involves the use of α-chloro ketones and malonic acid derivatives. For instance, ethyl 2-chloro-3-oxobutanoate can react with malonic acid dinitrile in the presence of sodium ethoxide to form the desired furan derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign solvents and recyclable catalysts is also emphasized to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxo-2,3-dihydrofuran-2-yl)allyl butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.

    Substitution: The allyl group can participate in substitution reactions, where different substituents replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3-Oxo-2,3-dihydrofuran-2-yl)allyl butyrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Oxo-2,3-dihydrofuran-2-yl)allyl butyrate involves its interaction with specific molecular targets. The oxo group and the furan ring can participate in hydrogen bonding and π-π interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Oxo-2,3-dihydrofuran-2-yl)allyl butyrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

[(E)-3-(3-oxofuran-2-yl)prop-2-enyl] butanoate

InChI

InChI=1S/C11H14O4/c1-2-4-11(13)15-7-3-5-10-9(12)6-8-14-10/h3,5-6,8,10H,2,4,7H2,1H3/b5-3+

InChI Key

LMMLPPHCQBSXRS-HWKANZROSA-N

Isomeric SMILES

CCCC(=O)OC/C=C/C1C(=O)C=CO1

Canonical SMILES

CCCC(=O)OCC=CC1C(=O)C=CO1

Origin of Product

United States

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